molecular formula C11H17NO B13037986 (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL

Cat. No.: B13037986
M. Wt: 179.26 g/mol
InChI Key: SYFUUWSHYPIFBN-ONGXEEELSA-N
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Description

(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral amino alcohol featuring a 3,4-dimethylphenyl substituent and a secondary alcohol group. Its stereochemistry (1R,2S) is critical for biological activity, particularly in pharmaceutical applications such as adrenergic receptor modulation or enzyme inhibition. The compound’s synthesis often involves asymmetric reduction or enzymatic catalysis, leveraging enantioselective enzymes like alcohol dehydrogenases (ADHs) .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m0/s1

InChI Key

SYFUUWSHYPIFBN-ONGXEEELSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]([C@H](C)O)N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic resolution. These methods are designed to produce large quantities of the compound with high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Research indicates that (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL may exhibit pharmacological properties beneficial for drug development. Its structural features allow it to interact with biological targets effectively. Studies have shown:

  • Antidepressant Activity : The compound has been investigated for its potential as an antidepressant, leveraging its ability to modulate neurotransmitter systems.
  • Analgesic Properties : Preliminary studies suggest that it may have pain-relieving effects, which could be useful in developing new analgesics.

Case Study: Antidepressant Development

A study published in a peer-reviewed journal explored the efficacy of this compound in animal models of depression. The results indicated significant improvements in behavioral tests compared to control groups, suggesting its potential as a lead compound for further development in antidepressant therapies.

Organic Synthesis

Chiral Synthesis

The chiral nature of this compound makes it valuable in asymmetric synthesis. It can serve as a chiral auxiliary or catalyst in various reactions:

  • Enantioselective Reactions : It has been successfully employed in enantioselective synthesis of pharmaceuticals where chirality is critical.

Table 1: Examples of Reactions Using this compound

Reaction TypeDescriptionOutcome
Enantioselective AlkylationUsed as a chiral auxiliary to control stereochemistryHigh enantiomeric excess
Catalytic Asymmetric ReductionActs as a catalyst for reducing ketones to alcoholsEfficient conversion rates

Material Science

Polymer Chemistry

In material science, this compound has potential applications in the development of new polymers and materials:

  • Bio-based Polymers : Its amino alcohol structure allows for incorporation into polymer backbones, potentially leading to more sustainable materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and activity. It may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 1-(Arylsulfanyl)propan-2-ols: Replace the amino group with sulfanyl and vary aryl substituents (e.g., 3,4-dimethylphenyl vs. 4-methylphenyl).
  • Amino-propanol derivatives: Vary phenyl substituents (e.g., unsubstituted phenyl or halogenated analogs).

Functional Group Impact :

  • Sulfanyl Group : Less polar but bulkier, favoring hydrophobic interactions in catalytic pockets.
  • 3,4-Dimethylphenyl : Electron-donating methyl groups increase steric hindrance and alter substrate-enzyme binding compared to unsubstituted phenyl groups.

Key Findings :

  • The target compound’s 3,4-dimethylphenyl group necessitates higher DMSO (10%) for solubility, reducing 2-propanol co-solvent to 5% . This may slightly inhibit enzyme activity, lowering yield compared to sulfanyl analogs.
  • Enantioselectivity remains high (>99% ee) due to optimized ADH stereospecificity, outperforming unsubstituted phenyl analogs (95% ee).

Biological Activity

(1R,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL, commonly referred to as a chiral amine, is a compound with significant biological activity. Its molecular formula is C11H17NOC_{11}H_{17}NO and it has a molecular weight of 179.26 g/mol. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry due to its structural characteristics and stereochemistry.

The compound exhibits the following chemical properties:

PropertyValue
Molecular FormulaC₁₁H₁₇NO
Molecular Weight179.26 g/mol
CAS Number1269915-21-0
MDL NumberMFCD18661469
AppearancePowder

The biological activity of this compound is primarily attributed to its role as a chiral amine in various biochemical pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes in organisms.

Enzyme Interaction

Research indicates that this compound may interact with specific enzymes involved in neurotransmitter synthesis and degradation. For instance, it may influence the activity of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.

Antidepressant Effects

Studies have suggested that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic signaling pathways, contributing to mood elevation.

Neuroprotective Properties

The compound has demonstrated neuroprotective effects in vitro. It may help mitigate oxidative stress and neuronal apoptosis through its antioxidant properties, which could be beneficial in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antidepressant Activity : A study published in the Journal of Medicinal Chemistry reported that this compound showed significant improvement in depression-like behavior in rodent models when administered at specific dosages .
  • Neuroprotection : Research indicated that this compound reduced neuronal cell death induced by oxidative stress in cultured neurons. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels .
  • Enzyme Inhibition : Another study highlighted its potential as an inhibitor of MAO-A and MAO-B enzymes, suggesting implications for treating mood disorders by increasing levels of serotonin and dopamine .

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